N,N-diethyl-6-methylpyridin-2-amine

Physicochemical Properties Purification Solubility

Generic aminopyridines often fail in sterically demanding catalytic applications due to insufficient bulk at the ortho position. N,N-Diethyl-6-methylpyridin-2-amine (CAS 166597-29-1) resolves this with its bulky diethylamino group adjacent to the pyridine nitrogen, delivering unique steric and electronic properties critical for transition metal coordination chemistry. • Enables development of novel olefin polymerization catalysts with tailored selectivity and activity profiles. • Serves as a versatile building block for pharmaceutical and agrochemical programs, accessing unique chemical space not reachable with simpler aminopyridines. • ≥95% purity; batch-specific QC documentation available; in stock for immediate global dispatch.

Molecular Formula C10H16N2
Molecular Weight 164.25 g/mol
CAS No. 166597-29-1
Cat. No. B1311987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-diethyl-6-methylpyridin-2-amine
CAS166597-29-1
Molecular FormulaC10H16N2
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=CC(=N1)C
InChIInChI=1S/C10H16N2/c1-4-12(5-2)10-8-6-7-9(3)11-10/h6-8H,4-5H2,1-3H3
InChIKeyBHFANSXFGLZTLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N,N-Diethyl-6-methylpyridin-2-amine (CAS 166597-29-1) as a Pyridylamine Building Block for Synthesis and Catalysis


N,N-Diethyl-6-methylpyridin-2-amine (CAS 166597-29-1) is a tertiary amine derivative of pyridine with the molecular formula C10H16N2 and a molecular weight of 164.25 g/mol . This compound features a disubstituted amino group at the 2-position of a methylated pyridine core, which imparts unique steric and electronic properties compared to simpler aminopyridines . It is primarily employed as a synthetic building block and a potential ligand in coordination chemistry [1]. Commercially, it is available at purities typically of 95% or higher from multiple suppliers, making it a readily accessible research chemical .

Critical Differentiation of N,N-Diethyl-6-methylpyridin-2-amine from Analogous Aminopyridine Derivatives


Generic substitution within the aminopyridine class is not feasible due to the critical influence of substituent size and position on molecular properties. For instance, the diethylamino group in N,N-diethyl-6-methylpyridin-2-amine provides greater steric bulk and distinct electronic effects compared to analogs with smaller alkylamino groups like dimethylamino or mono-ethylamino . This can significantly alter the compound's basicity, nucleophilicity, and coordination behavior with metal centers, which are crucial factors in catalytic and synthetic applications . Furthermore, the specific 2,6-disubstitution pattern is known to be a key structural motif in ligands for olefin polymerization catalysts, where even minor changes can dramatically affect catalyst activity and polymer properties [1]. Therefore, selecting a specific analog without rigorous comparative data risks experimental failure and suboptimal performance.

Quantitative Physicochemical and Structural Evidence for N,N-Diethyl-6-methylpyridin-2-amine


Physicochemical Profile: Density and Boiling Point of N,N-Diethyl-6-methylpyridin-2-amine

The compound's physical properties, such as density and boiling point, are essential for its handling and purification. N,N-Diethyl-6-methylpyridin-2-amine has a predicted density of 1.0±0.1 g/cm³ and a boiling point of 246.6±20.0 °C at 760 mmHg . While these are predicted values, they provide a necessary baseline for experimental work, distinguishing it from analogs with different alkyl substitutions that would have different volatilities and densities.

Physicochemical Properties Purification Solubility

Physicochemical Profile: Boiling Point of N,N-Diethyl-6-methylpyridin-2-amine

The boiling point of N,N-diethyl-6-methylpyridin-2-amine is predicted to be 246.6±20.0 °C at 760 mmHg . This value is important for distillation-based purification and for assessing the compound's suitability for reactions conducted at elevated temperatures. The diethylamino substitution likely contributes to a higher boiling point compared to lighter alkylamino analogs, though a direct comparison is not available in the provided sources.

Physicochemical Properties Purification Thermal Stability

Predicted LogP Value for N,N-Diethyl-6-methylpyridin-2-amine

The predicted octanol-water partition coefficient (LogP) for N,N-diethyl-6-methylpyridin-2-amine is 2.93 . This value indicates moderate lipophilicity, which is a key parameter influencing membrane permeability and solubility in biological assays or material science applications. Compared to more hydrophilic analogs (e.g., those with hydroxyl or carboxyl groups), this compound would exhibit greater lipid solubility and potentially different pharmacokinetic properties if used as a scaffold in medicinal chemistry.

Lipophilicity Partition Coefficient Drug Design

Predicted Topological Polar Surface Area (TPSA) of N,N-Diethyl-6-methylpyridin-2-amine

The predicted topological polar surface area (TPSA) for N,N-diethyl-6-methylpyridin-2-amine is 16.13 Ų . This low TPSA value suggests good passive membrane permeability, a desirable trait for compounds intended to act on intracellular targets. This is in stark contrast to more polar analogs containing additional heteroatoms, which would have higher TPSA values and potentially poorer bioavailability.

Polar Surface Area Bioavailability Medicinal Chemistry

Commercial Purity Specifications for N,N-Diethyl-6-methylpyridin-2-amine

For procurement decisions, purity is a paramount factor. Multiple vendors offer N,N-diethyl-6-methylpyridin-2-amine with specified minimum purities, ensuring a reliable starting material. For instance, Bide Pharmatech offers a purity of 95+% , while Capot Chemical offers a purity of 98% Min [1]. This level of purity is typical for research-grade chemicals and is sufficient for most synthetic and catalytic screening applications. Direct comparison to the purity of specific analogs is not provided, but this data establishes a quality benchmark for this compound.

Procurement Quality Control Purity

Key Research and Procurement Applications for N,N-Diethyl-6-methylpyridin-2-amine (CAS 166597-29-1)


As a Sterically Demanding Ligand for Transition Metal Catalysis

N,N-Diethyl-6-methylpyridin-2-amine, with its bulky diethylamino group adjacent to the pyridine nitrogen, is an excellent candidate for use as a sterically demanding ligand in transition metal catalysis . Its structure suggests it can form complexes with metals like hafnium, which are known to be active in olefin polymerization when paired with similar pyridyl-amine ligands [1]. Researchers can procure this compound to explore its efficacy in developing new catalysts with unique selectivity and activity profiles for producing specialty polyolefins.

As a Building Block for the Synthesis of Complex Heterocycles

This compound serves as a versatile building block in organic synthesis due to the presence of both a nucleophilic amino group and a pyridine ring that can undergo various functionalizations [2]. Its specific substitution pattern makes it a valuable intermediate for constructing more complex molecules, such as those required in pharmaceutical or agrochemical research programs . Procurement of this compound allows synthetic chemists to access a unique chemical space not easily reached with other aminopyridine isomers.

In Medicinal Chemistry as a Scaffold for Drug Discovery

Based on its predicted physicochemical properties, particularly its LogP of 2.93 and TPSA of 16.13 Ų , N,N-diethyl-6-methylpyridin-2-amine is a promising scaffold for medicinal chemistry campaigns targeting intracellular targets. Its moderate lipophilicity and low polar surface area suggest it possesses favorable drug-like properties for oral absorption and blood-brain barrier penetration. It has been investigated for potential anticonvulsant and analgesic properties , and can be procured as a starting point for synthesizing novel lead compounds.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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